molecular formula C22H35N3O12 B2739254 N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] CAS No. 1559122-13-2

N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]

Cat. No. B2739254
CAS RN: 1559122-13-2
M. Wt: 533.531
InChI Key: FQUHWONAGAIWIV-UKFGXMPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]” is a chemical compound with the CAS Number: 1559122-13-2 . It has a molecular weight of 533.53 and its IUPAC name is N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trimaleate . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C10 H23 N3 . 3 C4 H4 O4 . The InChI code for this compound is 1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;35-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;31-2H, (H,5,6) (H,7,8)/b;3*2-1- .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s molecular weight is 533.53 .

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

A study on compounds including variations of piperidinyl-ethanones and ethanols highlighted their potential in inhibiting ADP-induced aggregation of blood platelets. This research might offer pathways to novel therapeutic agents targeting conditions related to blood platelets aggregation (Grisar et al., 1976).

Polymerization Processes

Research on the mechanisms of Michael addition polymerizations of different trifunctional amines with diacrylates, including amines similar in structure to N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine, has shed light on the formation of polymers with potential applications in various industries (Wu et al., 2004).

Synthesis and Characterization of Complexes

The synthesis and characterization of complexes involving triorganotin(IV) halides and nitrogen-containing ligands, such as piperazine, demonstrate the versatility of these compounds in forming adducts with potential applications in materials science and catalysis (Siddiqi et al., 1982).

Degradable Poly(β-amino esters)

The synthesis and characterization of poly(β-aminoesters) via the addition of amines to diacrylates have been explored for their hydrolytic degradation into biocompatible products. These findings have implications for the development of biodegradable polymers for medical applications (Lynn & Langer, 2000).

Molecular and Electronic Structures

Investigations into the molecular and electronic structures of complexes containing nitrogen-donor ligands have contributed to a deeper understanding of their electronic properties and potential applications in electronic materials and devices (Chłopek et al., 2005).

Synthesis of Hexahydropyrimidines

The reactions of 2-trichloromethylchromones with trimethylenediamine leading to the formation of hexahydropyrimidines illustrate the utility of these reactions in synthesizing complex nitrogen-containing heterocycles, which could have applications in pharmaceuticals and agrochemicals (Sosnovskikh & Kutsenko, 1999).

properties

IUPAC Name

(Z)-but-2-enedioic acid;N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;3*5-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUHWONAGAIWIV-UKFGXMPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1CCNCC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN(C1CCNCC1)C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]

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